molecular formula C21H19F3N4OS B2951217 3-(4-(2-methoxyethyl)-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 946377-07-7

3-(4-(2-methoxyethyl)-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No.: B2951217
CAS No.: 946377-07-7
M. Wt: 432.47
InChI Key: ILNGYYXOCDMAJT-UHFFFAOYSA-N
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Description

The compound 3-(4-(2-methoxyethyl)-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic organic molecule with potential applications across various scientific disciplines. This compound's unique structure, featuring indole, triazole, and trifluoromethyl groups, allows it to participate in diverse chemical reactions and biological interactions.

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with indole derivatives, 4-(trifluoromethyl)benzyl chloride, and 1,2,4-triazole precursors.

  • Reaction Steps

    • Step 1: : Synthesis of 2-methoxyethyl-substituted indole through an alkylation reaction.

    • Step 2: : Formation of 4H-1,2,4-triazole by reacting appropriate hydrazides with orthoesters.

    • Step 3: : Thioether formation by substituting 4-(trifluoromethyl)benzyl chloride with the indole and triazole intermediate.

  • Conditions: : Typical conditions involve organic solvents like dichloromethane, moderate heating, and the use of bases or catalysts to facilitate reactions.

Industrial Production Methods

  • Scale-Up: : Industrial synthesis may utilize flow reactors and continuous processes to enhance yield and reproducibility.

  • Purification: : Techniques such as chromatography and recrystallization are employed to isolate and purify the target compound.

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether group.

  • Reduction: : The triazole ring can be hydrogenated under suitable conditions.

  • Substitution: : Halogen substitution on the trifluoromethyl group.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Hydrogen gas with palladium or nickel catalysts.

  • Substitution: : Nucleophiles like amines or alcohols under basic conditions.

Major Products

  • Oxidation Products: : Sulfoxides or sulfones.

  • Reduction Products: : Fully saturated triazole derivatives.

  • Substitution Products: : Varies based on nucleophile used, e.g., amine or alcohol substitution products.

Scientific Research Applications

The compound's versatility makes it valuable in multiple fields:

  • Chemistry: : Used as a building block in organic synthesis and for studying reaction mechanisms.

  • Medicine: : Exploring its role as a potential drug candidate due to its unique structure.

  • Industry: : Utilized in materials science for creating new polymers or as a ligand in catalysis.

Mechanism of Action

The compound's effects are attributed to its interaction with specific molecular targets and pathways:

  • Molecular Targets: : It can bind to enzyme active sites or receptor proteins, modulating their activity.

  • Pathways: : May influence signaling pathways involved in cell growth, apoptosis, or metabolic regulation.

Similar Compounds

  • 3-(4-(2-ethyl)-5-((4-chlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole: : Features different substituents, offering varied reactivity and biological activity.

  • 3-(4-(2-methoxyethyl)-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole: : Shares structural similarities but differs in the trifluoromethyl group, influencing its chemical behavior.

Uniqueness: : This compound's trifluoromethyl group imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds. Its potential for forming diverse chemical interactions makes it a valuable tool in research and industry.

Properties

IUPAC Name

3-[4-(2-methoxyethyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4OS/c1-29-11-10-28-19(17-12-25-18-5-3-2-4-16(17)18)26-27-20(28)30-13-14-6-8-15(9-7-14)21(22,23)24/h2-9,12,25H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNGYYXOCDMAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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